molecular formula C7H9NOS B8032367 6-(Ethylsulfanyl)pyridin-3-OL

6-(Ethylsulfanyl)pyridin-3-OL

Cat. No.: B8032367
M. Wt: 155.22 g/mol
InChI Key: KZBUEVIAKMOBGK-UHFFFAOYSA-N
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Description

6-(Ethylsulfanyl)pyridin-3-OL is a heterocyclic compound with the molecular formula C7H9NOS. It is characterized by a pyridine ring substituted with an ethylsulfanyl group at the 6-position and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylsulfanyl)pyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable pyridine derivative with an ethylsulfanyl group. For example, the reaction of 6-chloropyridin-3-OL with ethanethiol in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Ethylsulfanyl)pyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridin-3-OL.

    Substitution: Esters and ethers.

Scientific Research Applications

6-(Ethylsulfanyl)pyridin-3-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Ethylsulfanyl)pyridin-3-OL involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfanyl)pyridin-3-OL
  • 6-(Propylsulfanyl)pyridin-3-OL
  • 6-(Butylsulfanyl)pyridin-3-OL

Uniqueness

6-(Ethylsulfanyl)pyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethylsulfanyl group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications .

Biological Activity

Overview

6-(Ethylsulfanyl)pyridin-3-OL is a heterocyclic compound characterized by a pyridine ring with an ethylsulfanyl group at the 6-position and a hydroxyl group at the 3-position. Its molecular formula is C7H9NOS, and it has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

The unique substitution pattern of this compound imparts distinct chemical and biological properties. The ethylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

PropertyValue
Molecular FormulaC7H9NOS
IUPAC Name6-ethylsulfanylpyridin-3-ol
InChI KeyKZBUEVIAKMOBGK-UHFFFAOYSA-N
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • A comparative study demonstrated that it exhibited stronger antibacterial activity than similar compounds like 6-(Methylsulfanyl)pyridin-3-OL.
  • Anticancer Properties :
    • Research has indicated that this compound can inhibit cancer cell proliferation in vitro.
    • In a study involving human cancer cell lines, the compound showed dose-dependent cytotoxic effects, particularly against breast and lung cancer cells.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialStrong against MRSA
AnticancerCytotoxic to cancer cells

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting potent activity.
  • Cytotoxicity Assays :
    • In vitro assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values of approximately 30 µM for MCF-7 cells.

Properties

IUPAC Name

6-ethylsulfanylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBUEVIAKMOBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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